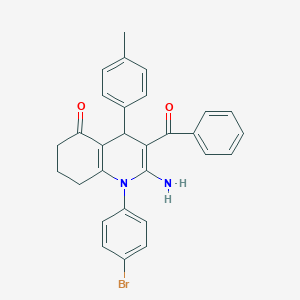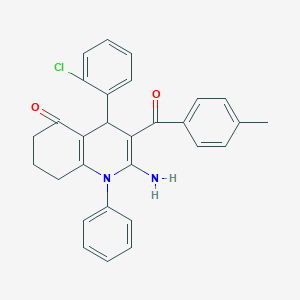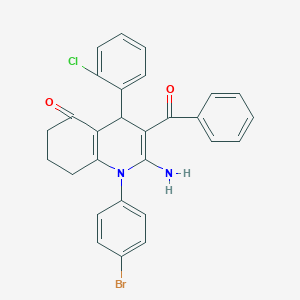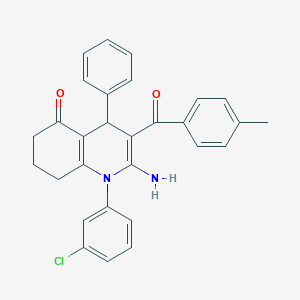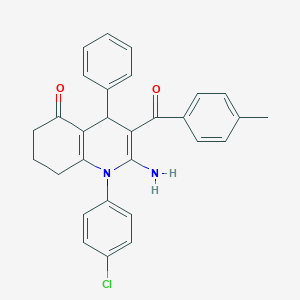![molecular formula C23H15F3N2OS B304425 [3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone](/img/structure/B304425.png)
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone is a compound that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone has been used in a variety of scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of [3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. This compound has been shown to have potent activity against a variety of cancer cell lines, suggesting that it may target key pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. This compound has also been shown to have anti-inflammatory and neuroprotective effects, suggesting that it may have potential for the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone is its potency and specificity, which make it a valuable tool for studying specific signaling pathways and enzymes. However, this compound can be difficult to synthesize and purify, and its use may be limited by its toxicity and potential for off-target effects.
Orientations Futures
There are a number of future directions for research on [3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone. One area of focus is the development of more efficient and scalable synthesis methods, which would enable larger-scale studies of this compound. Another area of interest is the identification of specific targets and pathways that are affected by this compound, which could lead to the development of more targeted therapies for cancer and other diseases. Finally, there is a need for further studies to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis of [3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde with 2,3-dihydrothieno[2,3-b]pyridine-5-carboxylic acid, followed by reduction with sodium borohydride and subsequent treatment with 9H-fluoren-2-ylmagnesium bromide. This method has been optimized for high yield and purity.
Propriétés
Nom du produit |
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone |
|---|---|
Formule moléculaire |
C23H15F3N2OS |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C23H15F3N2OS/c1-11-8-17(23(24,25)26)28-22-18(11)19(27)21(30-22)20(29)13-6-7-16-14(10-13)9-12-4-2-3-5-15(12)16/h2-8,10H,9,27H2,1H3 |
Clé InChI |
OQTXPOLKBWMFLU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)N)C(F)(F)F |
SMILES canonique |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





